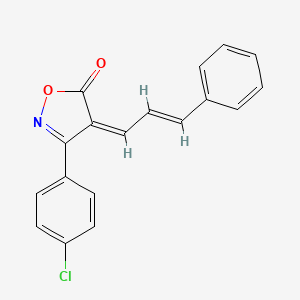
3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone is a chemical compound with various properties and applications in molecular spectroscopy and quantum chemical calculations.
Synthesis Analysis
The synthesis of related isoxazolone derivatives involves regiospecific methods, as detailed in the study of Kumarasinghe et al. (2009) on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Sivakumar et al. (2021) provide insights into the molecular structure of a similar compound, 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridin-4-yl) methanone, through spectroscopic and quantum chemical analysis (Sivakumar et al., 2021).
Chemical Reactions and Properties
Research by Zhu et al. (2019) on the palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones gives insights into chemical reactions and properties associated with isoxazolone derivatives (Zhu, Xu, Wang, & Ji, 2019).
Physical Properties Analysis
The physical properties of related compounds, such as crystal and molecular structure, are detailed in the study of Kimura (1986) on 3-pyrazolone derivatives (Kimura, 1986).
Chemical Properties Analysis
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, offering insights into the chemical properties of similar isoxazolone compounds (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Plant Growth Regulation and Herbicide Potential
Isoxazolone derivatives, including compounds similar to 3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone, have been identified as potent plant growth regulators. These compounds exhibit promising applications as herbicides and plant growth retardants. Their synthesis involves the reaction of corresponding N-halogenocarbonylisoxazolone with an amine or the corresponding 3-hydroxyisoxazole with a carbamoyl halide (Chew et al., 1979).
Antimicrobial Activity
A series of novel compounds incorporating the core structure of 3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone have demonstrated significant antimicrobial activities. These compounds have been tested against a range of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, showing potent effects against these strains (B'Bhatt & Sharma, 2017).
Anti-inflammatory Agents
Isoxazolone derivatives have also been synthesized for potential anti-inflammatory applications. These compounds have undergone evaluation for their effectiveness against inflammation and have shown promising results in preclinical models. The potential of these compounds as anti-inflammatory agents highlights the versatility of the isoxazolone scaffold in medicinal chemistry (Kendre, Landge, & Bhusare, 2015).
Spectroscopic and Quantum Chemical Analysis
The isoxazolone derivatives have been the subject of detailed spectroscopic and quantum chemical analysis to elucidate their molecular structures, vibrational frequencies, and potential electrostatic maps. This analysis provides valuable insights into the properties of these compounds, facilitating their optimization for various applications (Viji et al., 2020).
Antifungal Applications
Novel isoxazolone compounds have shown potent antifungal activities, offering a new avenue for the development of antifungal agents. The solubility, thermodynamic, and partitioning processes of these compounds in biologically relevant solvents have been characterized, supporting their potential use in treating fungal infections (Volkova, Levshin, & Perlovich, 2020).
Propiedades
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-11-9-14(10-12-15)17-16(18(21)22-20-17)8-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEATIVQOKNDBT-QSJINSDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

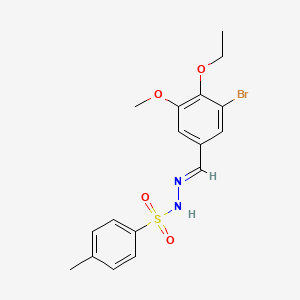
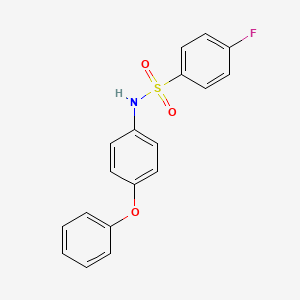
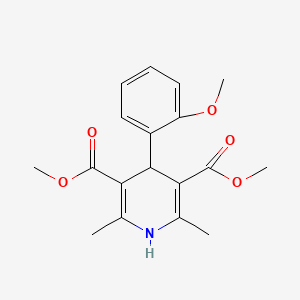
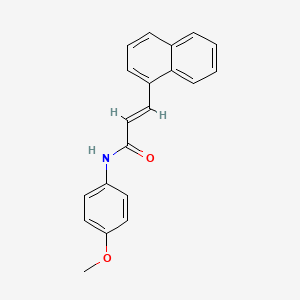
![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)
![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)
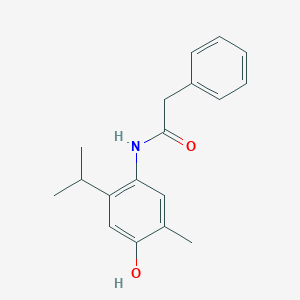
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)
![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5597787.png)
![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)
